molecular formula C14H20NNaO4 B13852136 N-Boc-(R)-Phenylephrine Sodium Salt

N-Boc-(R)-Phenylephrine Sodium Salt

Cat. No.: B13852136
M. Wt: 289.30 g/mol
InChI Key: PDMUTGNVMLFOGY-YDALLXLXSA-M
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Description

N-Boc-®-Phenylephrine Sodium Salt is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Phenylephrine is a well-known sympathomimetic agent used primarily as a decongestant, and the addition of the N-Boc group provides stability and protection during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-®-Phenylephrine Sodium Salt typically involves the protection of the amine group of phenylephrine with the N-Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-Boc-®-Phenylephrine Sodium Salt may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the N-Boc protection reaction under mild conditions, allowing for high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-Boc-®-Phenylephrine Sodium Salt can undergo various chemical reactions, including:

    Deprotection: The removal of the N-Boc group to regenerate the free amine.

    Substitution: The phenylephrine moiety can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine form of phenylephrine.

    Substitution: Depending on the nucleophile used, substituted phenylephrine derivatives can be formed.

Scientific Research Applications

N-Boc-®-Phenylephrine Sodium Salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the study of adrenergic receptors and their interactions with sympathomimetic agents.

    Medicine: Investigated for its potential use in developing new decongestant formulations with improved stability and efficacy.

    Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs)

Mechanism of Action

The mechanism of action of N-Boc-®-Phenylephrine Sodium Salt involves the protection of the amine group, which prevents unwanted side reactions during synthetic processes. The N-Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the active phenylephrine moiety. Phenylephrine itself acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-Phenylephrine: Similar in structure but lacks the sodium salt form.

    N-Boc-(S)-Phenylephrine Sodium Salt: The enantiomer of N-Boc-®-Phenylephrine Sodium Salt.

    N-Boc-Epinephrine: Another N-Boc protected sympathomimetic agent.

Uniqueness

N-Boc-®-Phenylephrine Sodium Salt is unique due to its specific stereochemistry (R-enantiomer) and the presence of the sodium salt, which can influence its solubility and reactivity in various chemical reactions. This compound provides a stable and protected form of phenylephrine, making it valuable in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C14H20NNaO4

Molecular Weight

289.30 g/mol

IUPAC Name

sodium;3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate

InChI

InChI=1S/C14H21NO4.Na/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10;/h5-8,12,16-17H,9H2,1-4H3;/q;+1/p-1/t12-;/m0./s1

InChI Key

PDMUTGNVMLFOGY-YDALLXLXSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)[O-])O.[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[O-])O.[Na+]

Origin of Product

United States

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